7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-mercapto-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

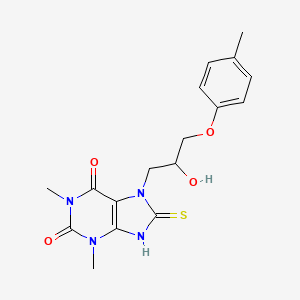

7-(2-Hydroxy-3-(p-tolyloxy)propyl)-8-mercapto-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative featuring a 2-hydroxy-3-(p-tolyloxy)propyl chain at the N7 position, a methyl group at N1 and N3, and a thione (mercapto) group at C6. Its structure integrates both hydrophilic (hydroxy) and lipophilic (p-tolyloxy) moieties, which influence solubility and receptor interactions.

Properties

IUPAC Name |

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-10-4-6-12(7-5-10)25-9-11(22)8-21-13-14(18-16(21)26)19(2)17(24)20(3)15(13)23/h4-7,11,22H,8-9H2,1-3H3,(H,18,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKIRMNFSLCSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-hydroxy-3-(p-tolyloxy)propyl)-8-mercapto-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine with potential biological activity. Its structure suggests various pharmacological properties, particularly in the context of its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is . It features a mercapto group, which is known to enhance the reactivity and biological interactions of compounds. The presence of the hydroxy and tolyloxy groups may contribute to its solubility and interaction with biological membranes.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

- Antioxidant Activity : The mercapto group is known for its antioxidant properties, which may help in neutralizing free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in purine metabolism, potentially affecting cellular energy levels and signaling pathways.

- Cell Proliferation : Research indicates that derivatives of purine can influence cell proliferation and apoptosis, suggesting that this compound might have applications in cancer therapy.

Biological Activity Data

A summary of relevant biological activities observed in studies involving similar purine derivatives is presented in Table 1.

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Case Study 1 : A study on its effects on human cancer cell lines demonstrated significant cytotoxic effects at concentrations above 10 µM. The mechanism was linked to increased apoptosis markers such as caspase activation.

- Case Study 2 : In an animal model for inflammatory diseases, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, indicating anti-inflammatory properties. This suggests potential use in treating conditions like rheumatoid arthritis.

Scientific Research Applications

Biological Activities

Research has identified several significant biological activities associated with this compound:

-

Antitumor Activity

- The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating Bcl-2 family proteins. This suggests a potential role in cancer therapy.

-

Anti-inflammatory Effects

- It exhibits the ability to reduce pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

-

Neuroprotective Properties

- Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects against oxidative stress |

Antitumor Study

In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups. This highlights its potential as an anticancer agent.

Anti-inflammatory Study

A model of acute inflammation showed that administration of the compound led to decreased levels of TNF-alpha and IL-6. This suggests its potential use in managing inflammatory conditions effectively.

Neuroprotection Study

In vitro experiments with neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to untreated controls. These findings indicate its promise for neuroprotective applications.

Comparison with Similar Compounds

Substituent Variations at C8

- 8-Mercapto vs. 8-Alkoxy Derivatives: The mercapto group in the target compound contrasts with alkoxy substituents in analogs like 8-alkoxy-1,3-dimethylpurine-2,6-diones (e.g., 8-methoxy derivatives). Alkoxy groups, however, may improve metabolic stability .

- 8-Amino Derivatives: Compounds such as 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethylpurine-2,6-dione (CAS: 887222-15-3) replace mercapto with aminoalkyl groups. These derivatives introduce basic centers, altering solubility (e.g., increased water solubility at physiological pH) and receptor selectivity (e.g., serotonin/dopamine receptor binding) .

Variations in the N7 Side Chain

- p-Tolyloxy vs. o-Tolyloxy or Phenoxy Groups: The para-methyl group in the p-tolyloxy moiety (target compound) reduces steric hindrance compared to ortho-substituted analogs (e.g., 7-(2-hydroxy-3-(o-tolyloxy)propyl) derivatives). This likely enhances binding to planar receptor pockets.

Dimeric Structures :

Disulfide-linked dimers like 8,8’-disulfanediylbis(3-ethyl-1-isobutylpurine-2,6-dione) (Compound 4, ) exhibit higher molecular weights (~534 Da vs. ~430 Da for the target compound) and altered pharmacokinetics (e.g., prolonged half-life due to reduced renal clearance) .

Pyrimidine Dione Analogues

Pyrimidine-based analogs (e.g., 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1-methoxymethyl-5-methylpyrimidin-2,4-dione) replace the purine core with a pyrimidine ring. This reduces the number of hydrogen-bonding sites and alters electronic properties, often leading to lower affinity for purinergic receptors but improved selectivity for pyrimidine-specific targets .

Data Tables

Table 1: Structural and Spectral Comparison of Selected Analogs

Q & A

What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions involving theophylline derivatives. For example:

- Step 1: React 8-hydrazinyl-theophylline derivatives with carbonyl-containing reagents (e.g., p-tolyloxypropyl aldehydes) to form hydrazone intermediates .

- Step 2: Introduce the mercapto group (─SH) via thiolation using reagents like Lawesson’s reagent or via nucleophilic displacement of halides .

- Optimization: Use polar aprotic solvents (e.g., DMF) at 60–80°C, and monitor reaction progress with TLC/HPLC. Catalysts such as DBU may enhance regioselectivity in substitutions .

Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substituent positions (e.g., p-tolyloxypropyl and mercapto groups). Look for characteristic shifts: aromatic protons (~6.5–7.5 ppm) and thiol protons (~1.5–2.5 ppm) .

- X-ray Crystallography: Resolve the 3D structure to validate stereochemistry. For similar purine derivatives, monoclinic crystal systems (space group P2/c) have been reported, with hydrogen bonding influencing packing .

- Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H] ion for CHNOS: ~377.12 g/mol) .

How does the p-tolyloxypropyl substituent influence the compound’s solubility and reactivity in aqueous vs. organic media?

Methodological Answer:

- Solubility: The hydrophobic p-tolyl group reduces aqueous solubility. Measure partition coefficients (logP) via shake-flask experiments or HPLC retention times. Compare with analogs lacking the tolyl group .

- Reactivity: The electron-donating p-tolyloxy group may stabilize intermediates in nucleophilic reactions. Use DFT calculations to assess electronic effects on reaction pathways .

What strategies can address conflicting data in biological activity studies of this compound?

Methodological Answer:

- Standardized Assays: Use cell lines with consistent passage numbers (e.g., HEK-293 or HepG2) and control for variables like serum concentration .

- Dose-Response Curves: Perform triplicate experiments with IC calculations to minimize variability.

- Structural Confirmation: Ensure batch-to-batch purity via HPLC (>95%) to rule out impurities as confounding factors .

How can computational modeling predict the compound’s interaction with adenosine receptors or enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to adenosine A receptors. Compare binding affinities with theophylline derivatives .

- QSAR Studies: Corolate substituent properties (e.g., Hammett σ values of p-tolyl) with inhibitory activity. Validate predictions with in vitro cAMP assays .

What are the challenges in scaling up synthesis while maintaining purity, and how can separation technologies mitigate them?

Methodological Answer:

- Scale-Up Challenges: Thiol group oxidation and byproduct formation during nucleophilic substitutions.

- Solutions:

How does the mercapto group affect the compound’s stability under physiological conditions?

Methodological Answer:

- Stability Studies: Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation via LC-MS over 24–72 hours. Compare with des-thiol analogs.

- Oxidation Mitigation: Test thiol-protecting groups (e.g., acetyl) during synthesis and evaluate stability-post deprotection .

What in vitro models are appropriate for preliminary assessment of this compound’s pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.